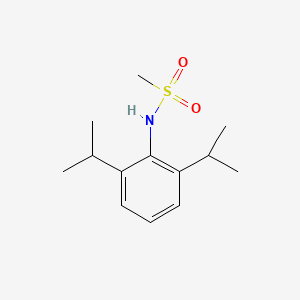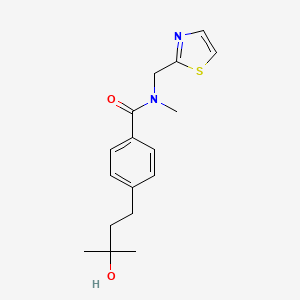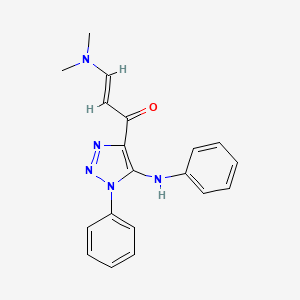
3-(1,4-oxazepan-4-ylcarbonyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,4-oxazepan-4-ylcarbonyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine, also known as OPB-31121, is a novel small molecule that has been synthesized and studied for its potential pharmacological properties. This compound has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 3-(1,4-oxazepan-4-ylcarbonyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine involves the inhibition of the protein kinase CK2. This protein is involved in various cellular processes, including cell growth and proliferation. By inhibiting CK2, 3-(1,4-oxazepan-4-ylcarbonyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine is able to disrupt these processes and inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer properties, 3-(1,4-oxazepan-4-ylcarbonyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine has also been studied for its effects on various biochemical and physiological processes. Studies have shown that 3-(1,4-oxazepan-4-ylcarbonyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine can inhibit the activity of other protein kinases, including AKT and MEK, which are involved in the regulation of cell growth and survival. This suggests that 3-(1,4-oxazepan-4-ylcarbonyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine may have potential applications in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(1,4-oxazepan-4-ylcarbonyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine for lab experiments is its unique mechanism of action. This makes it a promising candidate for the development of new therapies for various diseases. However, one of the limitations of 3-(1,4-oxazepan-4-ylcarbonyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine is its relatively low solubility, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for the study of 3-(1,4-oxazepan-4-ylcarbonyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine. One potential direction is the development of new cancer therapies based on its ability to inhibit CK2. Another direction is the study of its potential applications in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further research is needed to optimize the synthesis of 3-(1,4-oxazepan-4-ylcarbonyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine and improve its solubility for use in lab experiments.
Métodos De Síntesis
3-(1,4-oxazepan-4-ylcarbonyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine can be synthesized using a multi-step process that involves the reaction of several chemical intermediates. The starting material for the synthesis is 4-pyridinemethanol, which is reacted with 1,4-bis(3-chloropropyl)piperazine to form the intermediate 1,4-bis(4-pyridinemethyl)piperazine. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and 1,4-oxazepane-4-carbonyl chloride to form the final product, 3-(1,4-oxazepan-4-ylcarbonyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine.
Aplicaciones Científicas De Investigación
3-(1,4-oxazepan-4-ylcarbonyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine has been studied for its potential pharmacological properties in various scientific research applications. One of the most promising applications is in the treatment of cancer. Studies have shown that 3-(1,4-oxazepan-4-ylcarbonyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine has the ability to inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
1,4-oxazepan-4-yl-[1-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O2/c27-22(25-11-2-15-28-16-14-25)20-3-1-10-26(18-20)21-6-12-24(13-7-21)17-19-4-8-23-9-5-19/h4-5,8-9,20-21H,1-3,6-7,10-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZASPQRHHVLAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CC3=CC=NC=C3)C(=O)N4CCCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(diethylamino)benzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5381751.png)

![N-({1-[(6-chloropyridin-3-yl)methyl]piperidin-3-yl}methyl)cyclopropanesulfonamide](/img/structure/B5381768.png)

![4-{3-[2,3,5,6-tetrafluoro-4-(2-methoxyphenoxy)phenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5381790.png)
![5-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-N-methylpyrimidin-2-amine](/img/structure/B5381793.png)
![6-[(2-phenyl-1H-imidazol-1-yl)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5381801.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5381805.png)
![4-{[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-6-methylquinolin-2(1H)-one](/img/structure/B5381817.png)
![5-(4-chlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-[4-(4-morpholinylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5381827.png)
![(4R)-N-[(2-azocan-1-ylpyridin-3-yl)methyl]-4-hydroxy-L-prolinamide](/img/structure/B5381828.png)

![rel-(4aS,8aR)-1-(4-hydroxybutyl)-6-[3-(3-pyridinyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5381853.png)
![4-ethyl-2-[(2-phenyl-1,3-thiazol-4-yl)methyl]-5-(4-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B5381855.png)